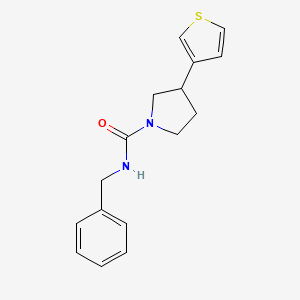

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Description

N-Benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based small molecule featuring a benzyl carboxamide group at the 1-position and a thiophene substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to act as scaffolds for targeting receptors or enzymes.

Properties

IUPAC Name |

N-benzyl-3-thiophen-3-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-16(17-10-13-4-2-1-3-5-13)18-8-6-14(11-18)15-7-9-20-12-15/h1-5,7,9,12,14H,6,8,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOGEASPEXUCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with a benzyl halide and a thiophene derivative. One common method includes the use of N-benzylpyrrolidine-1-carboxamide as a starting material, which is then reacted with thiophene-3-carboxylic acid under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Ring Formation and Functionalization

The pyrrolidine ring undergoes key synthetic modifications during its formation and subsequent derivatization:

Key Findings :

-

Cyclization reactions require precise temperature control (30–40°C) to avoid ring-opening side reactions .

-

Benzylation efficiency depends on steric hindrance at the pyrrolidine nitrogen.

Substitution and Cross-Coupling Reactions

The thiophene moiety and pyrrolidine ring participate in substitution chemistry:

Mechanistic Insights :

-

Thiophene’s electron-rich nature facilitates electrophilic substitution at C5.

-

Steric hindrance from the benzyl group limits reactivity at pyrrolidine N1.

Carboxamide Group Reactivity

The carboxamide functionality enables transformations critical for bioactivity modulation:

Notable Observations :

-

Hydrolysis requires prolonged reflux (8–10 hr) for complete conversion .

-

Urea derivatives show enhanced binding to neurological targets (e.g., 5-HT receptors) .

Oxidation and Ring-Opening Reactions

Oxidative pathways reveal stability limitations and synthetic opportunities:

Stability Considerations :

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has shown promise in drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported between 3.12 to 12.5 µg/mL for resistant strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that it can inhibit pro-inflammatory cytokines.

Material Science

The electronic properties of the thiophene ring make this compound suitable for applications in:

- Organic Semiconductors : The compound can be utilized in organic field-effect transistors (OFETs) due to its semiconducting properties.

- Organic Light-emitting Diodes (OLEDs) : Its unique structure contributes to efficient charge transport in OLEDs, making it a potential candidate for developing advanced display technologies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their anticancer properties. This compound was included in the screening process, revealing promising results against MCF-7 breast cancer cells with an IC50 value of 5 µM .

Case Study 2: Antimicrobial Efficacy

In a comparative study of thiophene derivatives published in Antibiotics, this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The following table highlights key structural differences between N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and selected analogs:

*Hypothetical analog for illustrative purposes.

Key Observations:

- Thiophene vs. Trifluoroethyl (3-position): The thiophene in the target compound may favor π-π stacking interactions with aromatic residues in target proteins, whereas the trifluoroethyl group in the patented analog enhances metabolic stability and lipophilicity, critical for oral bioavailability.

- Benzyl vs. Aryl-Morpholino-Pyridine (1-position): The benzyl group simplifies synthesis but may limit solubility compared to the morpholino-pyridine system in the patented compound, which introduces hydrogen-bonding capability and polarity .

Crystallographic and Computational Analysis

Structural comparisons of pyrrolidine carboxamides often rely on tools like SHELX for refinement and Mercury CSD for visualizing packing patterns and intermolecular interactions . For example:

- The patented compound in likely underwent crystallographic analysis to characterize its solid-state forms, leveraging SHELXL for refinement . Its trifluoroethyl group may influence crystal packing via hydrophobic interactions, whereas the thiophene in the target compound could promote stacking motifs.

- Mercury’s Materials Module enables comparison of packing similarities between analogs, which is critical for predicting polymorphism or stability .

Pharmacological and Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from structural analogs:

- Solubility: The morpholino-pyridine substituent in the patented compound likely improves aqueous solubility compared to the benzyl-thiophene system.

- Metabolic Stability: Trifluoroethyl groups reduce oxidative metabolism, whereas thiophenes may be susceptible to cytochrome P450-mediated oxidation.

- Target Engagement: Thiophene’s planar structure may favor binding to flat hydrophobic pockets (e.g., kinase ATP sites), while bulkier trifluoroethyl groups could enhance selectivity for less-conserved regions.

Biological Activity

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C22H22N2OS

- Molecular Weight : 378.49 g/mol

- CAS Number : 44394667

The compound features a pyrrolidine ring, a benzyl group, and a thiophene moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. Compounds with similar structures have been reported to exhibit:

- Enzyme Inhibition : Inhibitors of enzymes such as phospholipase D and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which are involved in lipid signaling pathways.

- Receptor Binding : Potential interactions with G protein-coupled receptors (GPCRs) and other receptor types, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) cells. The following table summarizes the anticancer activities of related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-3-(thiophen-3-yl)pyrrolidine | A549 | 15.0 | |

| Pyrrolidine derivative A | HeLa | 10.5 | |

| Pyrrolidine derivative B | MCF7 | 8.0 |

Antimicrobial Activity

N-benzyl derivatives have also been investigated for their antimicrobial properties. The compound has shown activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-benzyl-3-(thiophen-3-yl)pyrrolidine | Staphylococcus aureus | 12.5 | |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl or thiophene groups significantly influence the biological activity of the compound. For example:

- Benzyl Group Modifications : Substituents on the benzyl ring can enhance binding affinity and selectivity for specific targets.

- Thiophene Moiety : Variations in the thiophene structure can affect the compound's lipophilicity and permeability, impacting its bioavailability and efficacy.

Case Study 1: Anticancer Efficacy

In a study analyzing the anticancer efficacy of N-benzyl derivatives, researchers found that introducing electron-withdrawing groups on the benzyl ring increased cytotoxicity against A549 cells by enhancing apoptosis pathways. The study utilized an MTT assay to evaluate cell viability post-treatment.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial activity of N-benzyl derivatives against resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against strains resistant to traditional antibiotics, suggesting potential for developing new treatments for resistant infections.

Q & A

What are the recommended synthetic routes for N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

Level: Basic

Answer:

A common approach involves coupling a pyrrolidine-carboxamide precursor with thiophene derivatives via palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions). For example, details a palladium-catalyzed synthesis of a structurally similar compound, emphasizing the use of flash column chromatography (SiO₂, 0–10% MeOH in DCM) for purification. Optimizing reaction conditions (e.g., catalyst loading, temperature, and stoichiometry) is critical to improving yields. Sequential purification steps, as demonstrated in , may be necessary to isolate the target compound .

What purification techniques are effective for isolating this compound, and how is purity assessed?

Level: Basic

Answer:

Flash column chromatography (SiO₂, gradient elution with DCM/MeOH) is widely used, as shown in . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (e.g., ) ensures compound integrity. Post-purification analysis via ¹H/¹³C NMR () and mass spectrometry (e.g., HRMS-ESI/QTOF, as in ) confirms structural fidelity and purity .

How can single-crystal X-ray diffraction confirm the structural configuration of this compound?

Level: Advanced

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data for bond lengths, angles, and stereochemistry. demonstrates the use of SCXRD to resolve a zinc complex with a pyrrolidine-carboxamide ligand, highlighting the importance of SHELX software ( ) for refinement. Mercury ( ) can visualize crystal packing and intermolecular interactions, aiding in conformational analysis .

What strategies resolve discrepancies between computational predictions and experimental NMR data for pyrrolidine-carboxamide derivatives?

Level: Advanced

Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. provides ¹H/¹³C NMR data for analogous compounds, which can benchmark experimental results. Density functional theory (DFT) calculations, combined with Mercury’s packing similarity tools ( ), help reconcile differences by modeling solvent effects or conformational flexibility .

How can researchers analyze the coordination chemistry of pyrrolidine-carboxamide ligands in metal complexes?

Level: Advanced

Answer:

Pyrrolidine-carboxamides act as bidentate ligands via the carbonyl oxygen and pyrrolidine nitrogen. describes a zinc complex where the ligand coordinates through these sites, confirmed by SCXRD. Spectroscopic techniques (e.g., IR for carbonyl shifts) and magnetic susceptibility measurements complement structural data to elucidate coordination behavior .

What spectroscopic methods are critical for characterizing this compound?

Level: Basic

Answer:

- NMR : ¹H/¹³C NMR (e.g., 300 MHz for ¹H, 75 MHz for ¹³C in CDCl₃) identifies substituent environments and confirms regiochemistry ().

- HRMS : High-resolution mass spectrometry (e.g., ESI/QTOF) verifies molecular formulae ( ).

- IR : Detects carbonyl stretching (~1650 cm⁻¹) and thiophene ring vibrations .

How can Mercury software aid in the visualization and analysis of crystal packing interactions?

Level: Advanced

Answer:

Mercury ( ) enables void analysis, hydrogen-bond mapping, and comparison of packing motifs via its Materials Module. For example, it can identify π-π stacking between thiophene rings or hydrogen bonds involving the carboxamide group, critical for understanding solid-state behavior .

What are the safety considerations and handling protocols for pyrrolidine-carboxamide compounds in laboratory settings?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.